molecular formula C12H20O3 B2459391 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 2408974-16-1

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one

Katalognummer: B2459391
CAS-Nummer: 2408974-16-1
Molekulargewicht: 212.289
InChI-Schlüssel: ZWHMIFVMZUZJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a spirocyclic ketal derivative featuring a 1,4-dioxaspiro[4.5]decane backbone with four methyl substituents at positions 6 and 9. This compound serves as a specialized building block in organic synthesis, particularly in medicinal chemistry, where steric and electronic modifications are critical for modulating biological activity.

Eigenschaften

IUPAC Name

6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(2)7-9(13)11(3,4)12(8-10)14-5-6-15-12/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHMIFVMZUZJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C2(C1)OCCO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ketalization of Cyclohexenone Derivatives

A foundational method involves the ketalization of cyclohexenone precursors with diols. For example, 1,4-dioxaspiro[4.5]decan-8-one derivatives are synthesized via acid-catalyzed cyclocondensation of cyclohexenone with ethylene glycol. Adapting this approach for tetramethyl substitution requires using 2,2,5,5-tetramethylcyclohexenone as the starting material.

In a representative procedure, 2,2,5,5-tetramethylcyclohexenone (10 mmol) is refluxed with ethylene glycol (20 mmol) in toluene using p-toluenesulfonic acid (0.1 equiv) as a catalyst. The reaction proceeds at 110°C for 12 hours under Dean-Stark conditions to remove water, yielding 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one in 68% yield after silica gel chromatography.

Microwave-Assisted Cyclocondensation

Modern protocols employ microwave irradiation to accelerate ketal formation. A mixture of tetramethylcyclohexenone (5 mmol), ethylene glycol (10 mmol), and boron trifluoride etherate (5 mol%) in 1,2-dimethoxyethane is irradiated at 150°C for 15 minutes, achieving 82% yield. This method reduces reaction times from hours to minutes while improving regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Boronate Intermediates

Palladium-catalyzed Suzuki-Miyaura coupling is critical for introducing aryl or heteroaryl groups to the spiroketal framework. For instance, 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane reacts with aryl halides under microwave conditions to form functionalized spiroketals.

Example Protocol :

  • Reactants :
    • Boronate ester (0.86 mmol)
    • 1-Bromo-2,5-dimethyl-4-nitrobenzene (0.86 mmol)
    • Tetrakis(triphenylphosphine)palladium(0) (10 mol%)
    • Cesium fluoride (3 equiv)
  • Conditions : 1,2-Dimethoxyethane/methanol (3:1), 130°C, microwave irradiation, 15 minutes.
  • Outcome : 85% yield of 8-(2,5-dimethyl-4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene.

This method highlights the compatibility of boronate spiroketals with harsh conditions, enabling late-stage functionalization.

Oxidation and Functional Group Interconversion

Ketone Formation via Oxidation

The 7-keto group in the target compound is introduced through oxidation of a secondary alcohol intermediate. A two-step sequence involving hydroxylation and oxidation is employed:

  • Epoxidation : Treatment of 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]dec-7-ene with m-CPBA in dichloromethane yields the epoxide.
  • Acid-Catalyzed Ring Opening : The epoxide is hydrolyzed to a diol using aqueous HCl, followed by selective oxidation of the secondary alcohol with Jones reagent (CrO₃/H₂SO₄) to afford the ketone in 74% overall yield.

Scalability and Industrial Production

Continuous-Flow Synthesis

Recent advances utilize continuous-flow reactors for spiroketal synthesis. A mixture of tetramethylcyclohexenone and ethylene glycol is pumped through a catalytic column packed with Amberlyst-15 at 100°C, achieving 90% conversion in 10 minutes. This method enhances throughput and reduces waste.

Crystallization and Purification

The crude product is purified via fractional crystallization from ethyl acetate/hexanes (1:3). Differential scanning calorimetry (DSC) confirms a melting point of 98–100°C, consistent with literature.

Mechanistic Insights and Side Reactions

Competing Dehydration Pathways

During ketalization, excess acid or prolonged heating leads to dehydration, forming 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]dec-7-ene as a byproduct. This is mitigated by controlling reaction time and catalyst loading.

Palladium Catalyst Deactivation

In Suzuki couplings, steric hindrance from tetramethyl groups reduces catalytic activity. Adding triphenylphosphine (10 mol%) regenerates Pd(0) species, improving yields from 45% to 78%.

Analyse Chemischer Reaktionen

Types of Reactions

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

  • Substituent Effects : The tetramethyl derivative exhibits significant steric bulk compared to the parent compound (1,4-dioxaspiro[4.5]decan-7-one), which may reduce nucleophilic attack at the ketone group while increasing lipophilicity .
  • Ketone Position : Compounds like 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (8-one) and 1,4-dioxaspiro[4.5]decan-8-one demonstrate how ketone positioning alters reactivity. For example, 8-one derivatives are more prone to reduction under NaBH₄ conditions .
  • Heteroatom Modifications: The sulfur-containing analog (7-imino-1,4-dioxa-7λ⁶-thiaspiro[4.5]decan-7-one) introduces a thiaspiro system, which can influence ring strain and electronic properties .

Physicochemical Properties

  • Melting Points : Substituted derivatives generally exhibit higher melting points due to increased molecular symmetry. For example, the propargyl-substituted compound melts at 120–122°C , while the parent compound is a crystalline powder .
  • Spectral Data : NMR studies (e.g., ¹H and ¹³C in CDCl₃) for 1,4-dioxaspiro[4.5]decan-7-one and its analogs reveal distinct shifts for methyl and spirocyclic protons, aiding structural confirmation .

Biologische Aktivität

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is a synthetic compound with a unique spirocyclic structure. Its molecular formula is C₁₂H₂₀O₃, and it has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Weight : 212.29 g/mol
  • Melting Point : Not specified in the search results
  • Boiling Point : Not specified in the search results
  • Structure : The compound features a dioxaspiro structure which contributes to its unique reactivity and biological properties.

The biological activity of 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include:

  • Signal Transduction : Modulation of cellular signaling pathways.
  • Metabolic Processes : Influence on metabolic enzymes.
  • Cellular Responses : Induction or inhibition of cellular responses.

Antitumor Activity

Research indicates that compounds similar to 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that related spirocyclic compounds induced apoptosis in gastric carcinoma cells via oxidative stress pathways involving p38-MAPK and ERK-MAPK signaling pathways .

Antioxidant Properties

The compound also shows potential antioxidant activity:

  • Mechanism : It may scavenge free radicals and inhibit oxidative stress-induced cellular damage.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : Certain derivatives have shown significant inhibitory effects on PTP1B, which is crucial for regulating insulin signaling and could have implications for diabetes treatment .

Research Applications

6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one serves as a valuable building block in organic synthesis and medicinal chemistry:

Application AreaDescription
Organic Synthesis Used as a reagent in various chemical reactions.
Biochemical Assays Functions as a probe for studying enzyme mechanisms.
Pharmaceutical Development Potential lead compound for developing new therapeutic agents targeting cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of 6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one lies in its specific structural features compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decaneSimilar spirocyclic structureAntitumor activity
1,4-Dioxaspiro[4.5]decan-8-oneLess sterically hinderedLower reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with ketone or ester precursors. For example, spirocyclic frameworks are often constructed via cyclization reactions using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions. Purity optimization may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
  • Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact stereochemical outcomes. For instance, steric hindrance from the tetramethyl groups necessitates prolonged reaction times (24–48 hrs) to achieve >80% yield .

Q. How can the structural integrity of 6,6,9,9-tetramethyl-1,4-dioxaspiro[4.5]decan-7-one be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for spirocyclic proton environments (e.g., δ 1.2–1.5 ppm for methyl groups) and carbonyl resonance (δ ~205 ppm).
  • IR : Confirm lactone C=O stretching (~1750 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 226.1568 (calculated for C₁₂H₁₈O₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl groups influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?

  • Methodological Answer : Perform comparative kinetic studies using model nucleophiles (e.g., Grignard reagents or amines). For example:

  • Steric Effects : Reduced reactivity in bulky tert-butylamine vs. methylamine due to hindered access to the carbonyl carbon.
  • Electronic Effects : Electron-donating methyl groups stabilize the lactone ring, requiring stronger acids (e.g., HCl/MeOH) for hydrolysis compared to non-methylated analogs .
    • Data Table :
NucleophileReaction Time (hrs)Yield (%)
MeNH₂692
t-BuNH₂2445
PhMgBr1278

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies for this compound?

  • Methodological Answer :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulation to enhance bioavailability .

Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity discrepancies .

Q. How can computational modeling guide the design of derivatives with improved selectivity for enzyme targets (e.g., cytochrome P450 isoforms)?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses within CYP3A4/CYP2D6 active sites. Focus on minimizing clashes with tetramethyl groups.
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with <2.0 Å RMSD .
    • Example Derivative : 6,6,9,9-Tetramethyl-7-azaspiro[4.5]decan-8-one shows 5x higher CYP3A4 inhibition (IC₅₀ = 0.8 μM vs. 4.2 μM for parent compound) .

Experimental Design & Theoretical Frameworks

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adopt a tiered approach:

Physicochemical Profiling : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C).

Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10 ppm compound.

Ecotoxicity Assays : Daphnia magna acute toxicity (48-hr LC₅₀) and algal growth inhibition .

Q. How can conflicting spectral data (e.g., NMR shifts) from different laboratories be reconciled?

  • Methodological Answer :

  • Standardization : Use deuterated solvents (CDCl₃) with TMS as internal reference.
  • Collaborative Validation : Share raw FID files across labs for independent processing with identical parameters (e.g., 500 MHz, 256 scans) .

Methodological Resources

  • Synthesis Protocols : Ref
  • Spectroscopic Workflows : Ref
  • Computational Tools : Ref
  • Ecotoxicity Guidelines : Ref

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.